6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-bromochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVSJEWEDFCNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one typically involves the bromination of a chromone derivative followed by the introduction of the phenylsulfonyl group. One common method involves the bromination of 3-formylchromone using bromine in acetic acid to yield 6-bromo-3-formylchromone. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The chromone ring can undergo oxidation or reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Sulfonylation: Phenylsulfonyl chloride in the presence of a base like pyridine.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromo-3-(phenylsulfonyl)-2H-chromen-2-one has been investigated for various therapeutic potentials, including:
- Anti-inflammatory Activity : Studies have shown that this compound may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Properties : Research indicates that it could be effective against certain cancer cell lines, suggesting its role as a potential anticancer agent .
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, indicating its utility in developing antimicrobial therapies.
Biological Research Applications
In biological research, this compound serves as a tool for investigating various biological pathways:
- Enzyme Inhibition Studies : The compound is used to explore its inhibitory effects on specific enzymes related to disease mechanisms, particularly in cancer and inflammatory diseases.
- Target Identification : It aids in identifying molecular targets within cellular pathways, contributing to understanding disease pathology and treatment mechanisms .
Industrial Applications
The compound's unique structural features make it valuable in industrial applications:
- Intermediate in Synthesis : It can act as an intermediate in synthesizing other biologically active compounds, particularly in pharmaceutical chemistry. Its derivatives are often explored for enhanced biological activity or novel therapeutic properties.
- Fluorescent Sensors : The compound's photophysical properties allow it to be utilized in developing fluorescent sensors for detecting various analytes in environmental and biomedical contexts .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Activity Evaluation : A study evaluated the compound's effectiveness against liver carcinoma (HEPG2) cells. Results indicated significant antiproliferative effects, suggesting its potential as an anticancer drug candidate .
- Synthesis of New Heterocycles : Researchers utilized this compound to synthesize new heterocycles with promising biological activity. The resulting compounds were tested for their antitumor properties, showcasing the versatility of this compound as a building block in drug development .
- Fluorescent Sensor Development : The compound has been employed in creating chemosensors capable of detecting environmental pollutants. Its unique electronic properties enable selective binding with target analytes, demonstrating its application in analytical chemistry .
Mechanism of Action
The mechanism of action of 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its chromone structure. Chromones are known to inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, which may contribute to their biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The 3-position substituent significantly impacts the electronic and steric profile of coumarin derivatives. Key comparisons include:
Physical and Spectral Properties
- Melting Points : Thiazole-containing derivatives (e.g., CMRN7) exhibit high melting points (>300°C) due to intermolecular hydrogen bonding . In contrast, acryloyl or benzoyl derivatives (e.g., 2a, 17) have lower melting points (204–206°C) owing to reduced crystallinity . The phenylsulfonyl group in the target compound may lower melting points compared to thiazole analogs due to weaker intermolecular forces.
- IR Spectroscopy: C=O stretches in coumarins: 1666–1733 cm⁻¹ . Sulfonyl (S=O) stretches (absent in other compounds): Expected at 1150–1350 cm⁻¹, a distinguishing feature for the target compound. NH stretches in aminothiazole derivatives: 3360–3444 cm⁻¹ .
- NMR Data :
Biological Activity
6-Bromo-3-(phenylsulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects. The compound's unique structure contributes to its potential as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromine atom at the 6th position.
- Phenylsulfonyl group at the 3rd position.
- Chromen-2-one core , which is a common scaffold in many bioactive compounds.
This structural configuration enhances its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer effects.
- Receptor Binding : It can bind to receptors, altering their activity and downstream signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results against liver carcinoma (HEPG2) with an IC50 value of approximately 4.90 µM. The descending order of cytotoxic activity among related compounds was reported as follows:
| Compound | IC50 (µM) |
|---|---|
| 7c | 2.70 |
| 23g | 3.50 |
| 18a | 4.90 |
| Other Compounds | Varies (8.20 - 17.4) |
These findings suggest that derivatives of this compound could serve as lead candidates for developing new anticancer therapies .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. For example, it exhibited activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Studies : In a study focused on the synthesis of new heterocycles based on coumarin derivatives, this compound was evaluated for its antiproliferative effects against HEPG2 cells, yielding promising results .
- Antimicrobial Evaluation : Another study assessed the compound's efficacy against Chlamydia, revealing selective activity that could be useful in developing targeted therapies .
- Comparative Analysis : When compared to similar compounds lacking certain functional groups (e.g., bromine or sulfonyl), this compound exhibited enhanced reactivity and biological activity due to its unique combination of substituents .
Q & A
Q. What synthetic methodologies are established for preparing 6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one?
The compound can be synthesized via condensation reactions. For example, a bromoacetyl-substituted coumarin precursor (e.g., 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one) reacts with phenylsulfonyl hydrazine derivatives under reflux in chloroethanol (2:1 v/v) for 1.5 hours . Purification typically involves column chromatography, and yields depend on stoichiometric ratios of reactants and solvent polarity.
Q. What spectroscopic techniques are critical for structural validation of this compound?
Key methods include:
- X-ray diffraction (XRD): Determines crystal packing and bond parameters (e.g., C–Br bond length: ~1.90 Å, dihedral angles between coumarin and sulfonyl groups) .
- NMR spectroscopy: H NMR confirms aromatic proton environments (δ 7.2–8.1 ppm for phenylsulfonyl groups), while C NMR identifies carbonyl (C=O, ~160 ppm) and sulfonyl carbons .
- UV-Vis spectroscopy: Absorption maxima near 280–320 nm indicate π→π* transitions in the chromen-2-one system .
Q. How is purity assessed, and what are common impurities in synthesis?
Purity (>95%) is validated via HPLC (C18 column, methanol/water mobile phase) and mass spectrometry (ESI-MS). Common impurities include unreacted bromoacetyl intermediates or hydrolysis byproducts (e.g., 6-bromo-3-hydroxy-2H-chromen-2-one) due to moisture-sensitive sulfonyl groups .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and selectivity?
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency.
- Catalysis: Lewis acids like ZnCl can accelerate bromoacetyl coupling .
- Temperature control: Reflux at 80–90°C minimizes side reactions (e.g., dehalogenation) .
- In situ monitoring: FT-IR tracks the disappearance of the C=O stretch (1720 cm) of the bromoacetyl precursor .
Q. What strategies resolve contradictions between XRD and spectroscopic data?
Discrepancies in bond angles or torsional conformations may arise from solution vs. solid-state differences. For example:
Q. What role do hydrogen-bonding networks play in crystal stability?
Weak C–H···O interactions (e.g., C19–H19A···O2, 2.80 Å) form centrosymmetric dimers, stabilizing the lattice . Graph-set analysis (S(6) motifs) identifies intramolecular H-bonds influencing solubility and melting points .
Q. How can computational modeling predict bioactivity mechanisms?
Q. What methodologies evaluate thermal and photostability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
